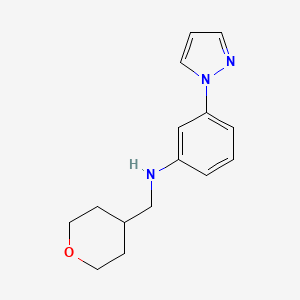

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline

Description

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)-3-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-3-14(16-12-13-5-9-19-10-6-13)11-15(4-1)18-8-2-7-17-18/h1-4,7-8,11,13,16H,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNWTZAMKYCZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CC(=CC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Cyclization

This approach involves initial preparation of aniline derivatives bearing the amino group, followed by heterocyclic ring formation:

| Step | Reaction | Reagents & Conditions | Remarks |

|---|---|---|---|

| 1 | N-alkylation of aniline | Formaldehyde or oxan-4-ylmethyl halides with base (e.g., K₂CO₃) | Introduces the oxan-4-ylmethyl group onto the nitrogen |

| 2 | Pyrazole ring formation | Condensation of hydrazines with β-diketones or their equivalents | Typically involves hydrazine derivatives reacting with 1,3-dicarbonyl compounds |

| 3 | Coupling of the pyrazole with aniline | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Ensures attachment of the pyrazole to the aromatic amine |

Direct Multi-Component Synthesis

Recent advances suggest a one-pot synthesis involving:

- Starting materials : 1,3-dicarbonyl compounds, hydrazines, and oxan-4-ylmethyl halides.

- Reaction conditions : Acid or base catalysis, elevated temperatures, often under microwave irradiation for efficiency.

This route minimizes purification steps and enhances overall yield, as demonstrated in recent patent literature.

Data Table: Comparative Synthesis Approaches

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution + cyclization | Aniline derivatives, hydrazines, diketones | Reflux, solvent (ethanol, acetic acid) | High regioselectivity | Multi-step, moderate yields |

| One-pot multicomponent | 1,3-dicarbonyl, hydrazine, oxan-4-ylmethyl halide | Microwave, solvent-free or minimal solvent | High efficiency, fewer steps | Optimization required for scale-up |

| Cross-coupling reactions | Boronic acids, halogenated intermediates | Palladium catalysis, inert atmosphere | Precise control, functional group tolerance | Costly catalysts, need for purification |

Research Findings and Notes

- Patents and literature indicate that the key to successful synthesis is controlling the regioselectivity during heterocycle formation and ensuring the stability of the oxan-4-ylmethyl group during subsequent steps.

- Recent innovations focus on microwave-assisted synthesis to reduce reaction times and improve yields.

- Purification methods typically involve chromatography and recrystallization, with characterization confirmed via NMR, MS, and IR spectroscopy.

Summary of Key Considerations

- Reagents : Use of appropriate halogenated oxan-4-ylmethyl compounds for alkylation.

- Reaction conditions : Mild to moderate temperatures, inert atmospheres for cross-coupling.

- Catalysts : Palladium-based catalysts for coupling reactions.

- Purification : Chromatography and recrystallization to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with a pyrazole moiety have been linked to the inhibition of specific kinases involved in cancer cell signaling pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This mechanism could position this compound as a valuable compound in treating inflammatory diseases .

Agricultural Science

Pesticide Development

this compound may serve as a precursor for developing novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms. Research into similar compounds has shown efficacy in controlling agricultural pests, making this compound a candidate for further exploration in agrochemical applications .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing new polymeric materials. Its functional groups can facilitate cross-linking reactions, leading to the development of polymers with enhanced mechanical properties and thermal stability. Such materials could find applications in coatings, adhesives, and composite materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Solubility The oxan-4-ylmethyl group in the target compound enhances lipophilicity compared to unsubstituted 3-(1H-pyrazol-1-yl)aniline (logP increase inferred from structural analogy) .

Metabolic Stability

- The oxadiazole-bearing pyrazole derivative (C₁₃H₁₁F₃N₄O) demonstrates enhanced metabolic stability, attributed to the electron-withdrawing trifluoromethyl and oxadiazole groups, which resist enzymatic degradation . The target compound’s oxane group may similarly confer stability by shielding the amine group from oxidation.

Crystallographic and Conformational Features

- Pyridazine-pyrazole hybrids (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) exhibit planar geometries stabilized by intramolecular hydrogen bonding (S(6) motif) and π-π stacking, which are critical for solid-state packing and material applications . The tetrahydropyran ring in the target compound likely introduces conformational flexibility, altering crystallinity compared to rigid analogues.

Synthetic Utility

- The target compound is marketed as a building block for organic synthesis, reflecting its versatility in introducing both pyrazole and oxane motifs into larger frameworks . Sulfonamide derivatives (e.g., compound 14) are synthesized via nucleophilic aromatic substitution (SNAr), highlighting divergent synthetic pathways dependent on substituent reactivity .

Biological Activity

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound comprises an oxane ring, a pyrazole ring, and an aniline moiety, which contribute to its unique chemical properties. The molecular formula is C₁₅H₁₉N₃O, with a molecular weight of 257.33 g/mol. Its IUPAC name is derived from the combination of these functional groups, indicating its potential for various chemical reactions and biological interactions.

Synthesis Methods

The synthesis typically involves the reaction of 4-(chloromethyl)oxane with 3-(1H-pyrazol-1-yl)aniline under basic conditions. Common solvents include dichloromethane or toluene, with potassium carbonate or sodium hydroxide serving as bases to facilitate nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives containing the pyrazole scaffold have been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus . The presence of the oxane group may enhance these properties by improving solubility and bioavailability.

Anticancer Activity

The compound has been investigated for its anticancer potential. A study on pyrazole derivatives demonstrated their ability to inhibit tubulin polymerization, which is critical for cancer cell division. Specifically, compounds related to this compound were tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, showing significant cytotoxic effects .

The biological effects of this compound are believed to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets modulates their activity, leading to various pharmacological effects. For example, it may act as a tubulin inhibitor similar to other pyrazole derivatives .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.